molecular formula C21H15F3N6 B14251047 N~2~,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 388575-73-3

N~2~,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14251047
CAS No.: 388575-73-3
M. Wt: 408.4 g/mol
InChI Key: PHRXQCKPRSZDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-fluorophenyl groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with 2-fluorophenyl groups. The reaction conditions usually include:

    Temperature: The reaction is conducted at elevated temperatures, typically around 80-100°C.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction parameters, leading to higher purity and consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.

Scientific Research Applications

N~2~,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~4~,N~6~-Tris(phenyl)-1,3,5-triazine-2,4,6-triamine
  • N~2~,N~4~,N~6~-Tris(4-fluorophenyl)-1,3,5-triazine-2,4,6-triamine
  • N~2~,N~4~,N~6~-Tris(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

Uniqueness

N~2~,N~4~,N~6~-Tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of 2-fluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

388575-73-3

Molecular Formula

C21H15F3N6

Molecular Weight

408.4 g/mol

IUPAC Name

2-N,4-N,6-N-tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H15F3N6/c22-13-7-1-4-10-16(13)25-19-28-20(26-17-11-5-2-8-14(17)23)30-21(29-19)27-18-12-6-3-9-15(18)24/h1-12H,(H3,25,26,27,28,29,30)

InChI Key

PHRXQCKPRSZDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.